molecular formula C13H19NO2 B14841350 3-Cyclopropoxy-6-ethyl-2-isopropoxypyridine

3-Cyclopropoxy-6-ethyl-2-isopropoxypyridine

Cat. No.: B14841350
M. Wt: 221.29 g/mol
InChI Key: IXFHZFJQDCCGCZ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-ethyl-2-isopropoxypyridine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is characterized by the presence of cyclopropoxy, ethyl, and isopropoxy groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-ethyl-2-isopropoxypyridine typically involves the use of pyridine derivatives as starting materials. The synthetic route may include steps such as alkylation, cyclopropanation, and etherification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-ethyl-2-isopropoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-6-ethyl-2-isopropoxypyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-ethyl-2-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopropoxy-6-ethyl-2-isopropoxypyridine include other pyridine derivatives with different substituents, such as:

  • 3-Cycl

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-cyclopropyloxy-6-ethyl-2-propan-2-yloxypyridine

InChI

InChI=1S/C13H19NO2/c1-4-10-5-8-12(16-11-6-7-11)13(14-10)15-9(2)3/h5,8-9,11H,4,6-7H2,1-3H3

InChI Key

IXFHZFJQDCCGCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)OC2CC2)OC(C)C

Origin of Product

United States

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